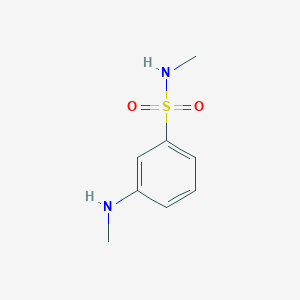
2-Ethyl-3-oxo-piperazine-1-carboxylic acid benzyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 2-ethyl-3-oxopiperazine-1-carboxylate: is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a benzyl group, an ethyl group, and a 3-oxopiperazine-1-carboxylate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of benzyl 2-ethyl-3-oxopiperazine-1-carboxylate typically involves the reaction of piperazine-2-one with benzyl chloroformate in the presence of a base such as sodium carbonate. The reaction is carried out in a solvent mixture of ethyl acetate and water at low temperatures (around 0°C) to ensure the stability of the intermediate products .
Industrial Production Methods: Industrial production methods for benzyl 2-ethyl-3-oxopiperazine-1-carboxylate are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: Benzyl 2-ethyl-3-oxopiperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon and solvents like dichloromethane.
Major Products Formed:
Oxidation: Formation of benzyl 2-ethyl-3-oxopiperazine-1-carboxylate oxides.
Reduction: Formation of benzyl 2-ethyl-3-hydroxypiperazine-1-carboxylate.
Substitution: Formation of various substituted benzyl 2-ethyl-3-oxopiperazine-1-carboxylate derivatives.
Applications De Recherche Scientifique
Chemistry: Benzyl 2-ethyl-3-oxopiperazine-1-carboxylate is used as a building block in organic synthesis. It serves as an intermediate in the preparation of more complex molecules and can be used in the synthesis of heterocyclic compounds .
Biology: In biological research, this compound is used to study the interactions of piperazine derivatives with biological targets. It can be used in assays to evaluate the binding affinity and activity of potential drug candidates .
Medicine: It can be used as a precursor in the synthesis of pharmaceutical compounds with therapeutic properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers and other materials to enhance their properties .
Mécanisme D'action
The mechanism of action of benzyl 2-ethyl-3-oxopiperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved in its mechanism of action include inhibition of enzyme activity and receptor binding, leading to various biological effects .
Comparaison Avec Des Composés Similaires
- Benzyl 3-oxopiperazine-1-carboxylate
- Ethyl 3-oxopiperazine-1-carboxylate
- Benzyl 2-ethyl-3-hydroxypiperazine-1-carboxylate
Comparison: Benzyl 2-ethyl-3-oxopiperazine-1-carboxylate is unique due to the presence of both benzyl and ethyl groups, which can influence its chemical reactivity and biological activity. Compared to benzyl 3-oxopiperazine-1-carboxylate, the additional ethyl group in benzyl 2-ethyl-3-oxopiperazine-1-carboxylate can enhance its lipophilicity and potentially improve its interaction with hydrophobic targets .
Propriétés
Formule moléculaire |
C14H18N2O3 |
|---|---|
Poids moléculaire |
262.30 g/mol |
Nom IUPAC |
benzyl 2-ethyl-3-oxopiperazine-1-carboxylate |
InChI |
InChI=1S/C14H18N2O3/c1-2-12-13(17)15-8-9-16(12)14(18)19-10-11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3,(H,15,17) |
Clé InChI |
XBZMLPWZBVEFNL-UHFFFAOYSA-N |
SMILES canonique |
CCC1C(=O)NCCN1C(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Methoxy-2-[4-(propan-2-yl)cyclohexyl]propan-1-amine hydrochloride](/img/structure/B15303803.png)
![methyl (1R,3r,5S)-7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate hydrochloride](/img/structure/B15303810.png)


![3-(6-Isopropyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propan-1-amine](/img/structure/B15303823.png)

![3-azido-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]propanamide](/img/structure/B15303847.png)
![1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[1-(4-fluorophenyl)-5-oxo-2,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B15303850.png)


![tert-Butyl ((1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)methyl)carbamate](/img/structure/B15303874.png)
![Methyl 2-amino-5-{[(tert-butoxy)carbonyl]amino}pentanoate; trifluoroacetic acid](/img/structure/B15303882.png)
